REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.[O:12]1[CH:14]([CH2:15][CH3:16])[CH2:13]1.[OH-].[K+]>O>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:8]=1)[O:9][CH2:13][CH:14]([OH:12])[CH2:15][CH3:16] |f:2.3|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)O)(F)F
|
Name
|
|
Quantity
|
58 mL
|
Type
|
reactant
|
Smiles
|
O1CC1CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
58 mL
|
Type
|
reactant
|
Smiles
|
O1CC1CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 65° C. for four hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were heated
|
Type
|
STIRRING
|
Details
|
stirring at 65° C.
|
Type
|
WAIT
|
Details
|
continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
the upper phase extracted with methylene chloride (2×100 ml)
|
Type
|
WASH
|
Details
|
washed with 5% sodium hydroxide solution (150 ml) and water (3×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
This reaction solution was dried over anhydrous magnesium sulfate
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(OCC(CC)O)C=CC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 138 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |